

Structural Validation of 2-(Formylamino)pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Formylamino)pyridine

Cat. No.: B1334328

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of **2-(Formylamino)pyridine**. This guide synthesizes available spectroscopic data and provides a comparative analysis with related crystalline structures, in the absence of a publicly available X-ray crystal structure for the title compound.

While a definitive validation of the three-dimensional structure of **2-(Formylamino)pyridine** by single-crystal X-ray crystallography is not publicly available in crystallographic databases, its chemical structure is well-established and routinely confirmed through a combination of spectroscopic techniques. This guide provides an overview of these methods, presents the expected and reported data, and offers a comparative perspective with structurally related compounds that have been characterized by X-ray diffraction.

Spectroscopic Characterization

The primary methods for the structural elucidation and routine validation of **2-(Formylamino)pyridine** are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **2-(Formylamino)pyridine**, both ^1H and ^{13}C NMR spectra are crucial for confirming the presence and connectivity of the pyridine ring and the formylamino group.

Studies have indicated that 2-formylaminopyridine exists in two planar forms at low temperatures, which can be observed through distinct signals for the formyl proton in the ^1H NMR spectrum. At higher temperatures, these signals coalesce.[1]

Table 1: Representative ^1H and ^{13}C NMR Spectral Data for **2-(Formylamino)pyridine**

Atom	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
Formyl-H	~8.5 - 9.5 (two signals at low temp.)	-
Pyridyl-H3	~8.2	~148
Pyridyl-H4	~7.8	~138
Pyridyl-H5	~7.2	~119
Pyridyl-H6	~8.3	~150
Formyl-C	-	~160
Pyridyl-C2	-	~152

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(Formylamino)pyridine** will show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as vibrations associated with the pyridine ring.

Table 2: Key IR Absorption Bands for **2-(Formylamino)pyridine**

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Amide	N-H stretch	3250 - 3400
Amide	C=O stretch (Amide I)	1670 - 1700
Pyridine Ring	C=N and C=C stretches	1400 - 1600
C-H	Aromatic stretch	~3050

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity. The molecular weight of **2-(Formylamino)pyridine** (C₆H₆N₂O) is 122.12 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at or near this value.

Comparative Crystallographic Analysis

In the absence of a crystal structure for **2-(Formylamino)pyridine**, we can infer its likely solid-state conformation by examining the crystal structures of closely related molecules. For instance, the crystal structure of 2-[(2-ethyl)phenylamino]pyridine reveals a dimeric structure in the solid state formed through hydrogen bonding between the amino proton and the pyridine nitrogen of an adjacent molecule.^[2] It is plausible that **2-(Formylamino)pyridine** would also exhibit intermolecular hydrogen bonding involving the amide N-H group and either the pyridine nitrogen or the formyl oxygen.

Table 3: Comparison of Key Bond Lengths and Angles from a Related Crystal Structure

Parameter	2-[(2-ethyl)phenylamino]pyridine[2]	Expected for 2-(Formylamino)pyridine
C-N (amino/amido)	1.360(3) Å	~1.35 Å
C-N (pyridine)	1.340(3) Å	~1.34 Å
C-C (pyridine)	1.37-1.39 Å	~1.37-1.39 Å
C-N-C angle	128.9(2)°	~125-129°
N-C-C angle (in ring)	122.5(2)°	~122°

Note: The data for 2-[(2-ethyl)phenylamino]pyridine is provided as a reference to estimate the expected geometry of **2-(Formylamino)pyridine**.

Experimental Protocols

NMR Spectroscopy

A sample of **2-(Formylamino)pyridine** is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

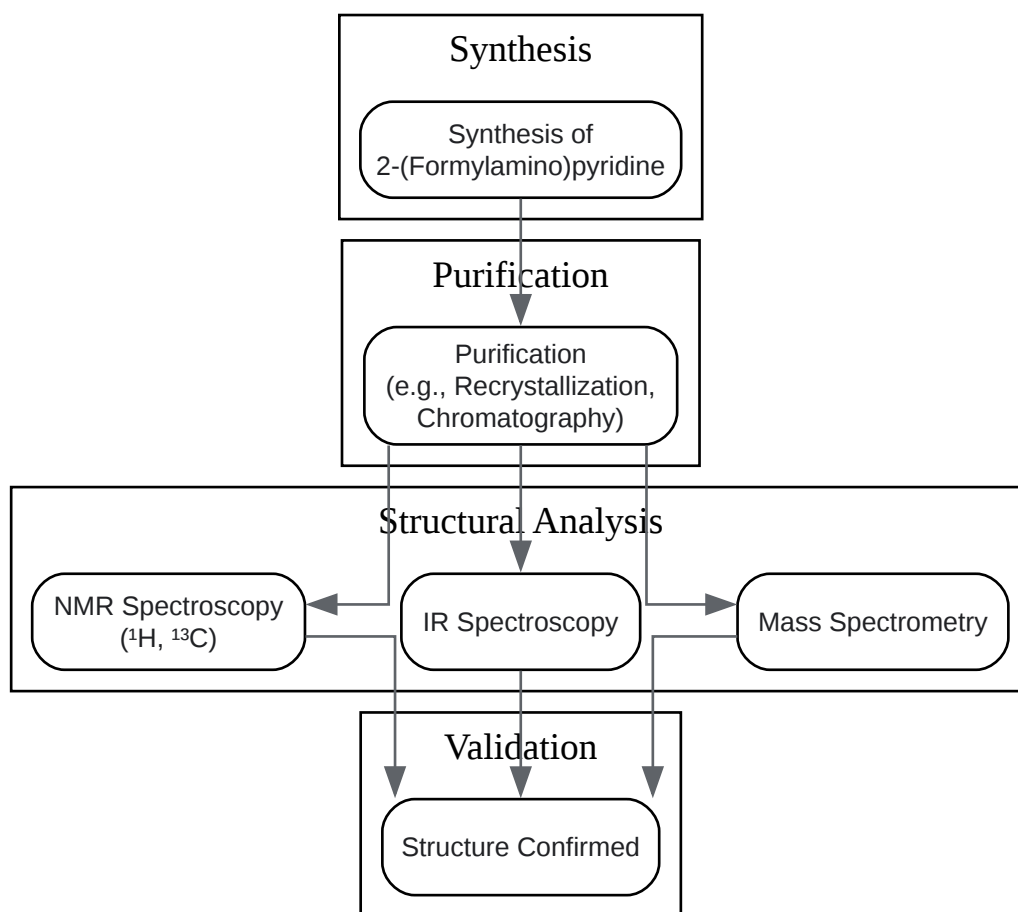
The IR spectrum of **2-(Formylamino)pyridine** can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film or in a suitable solvent. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

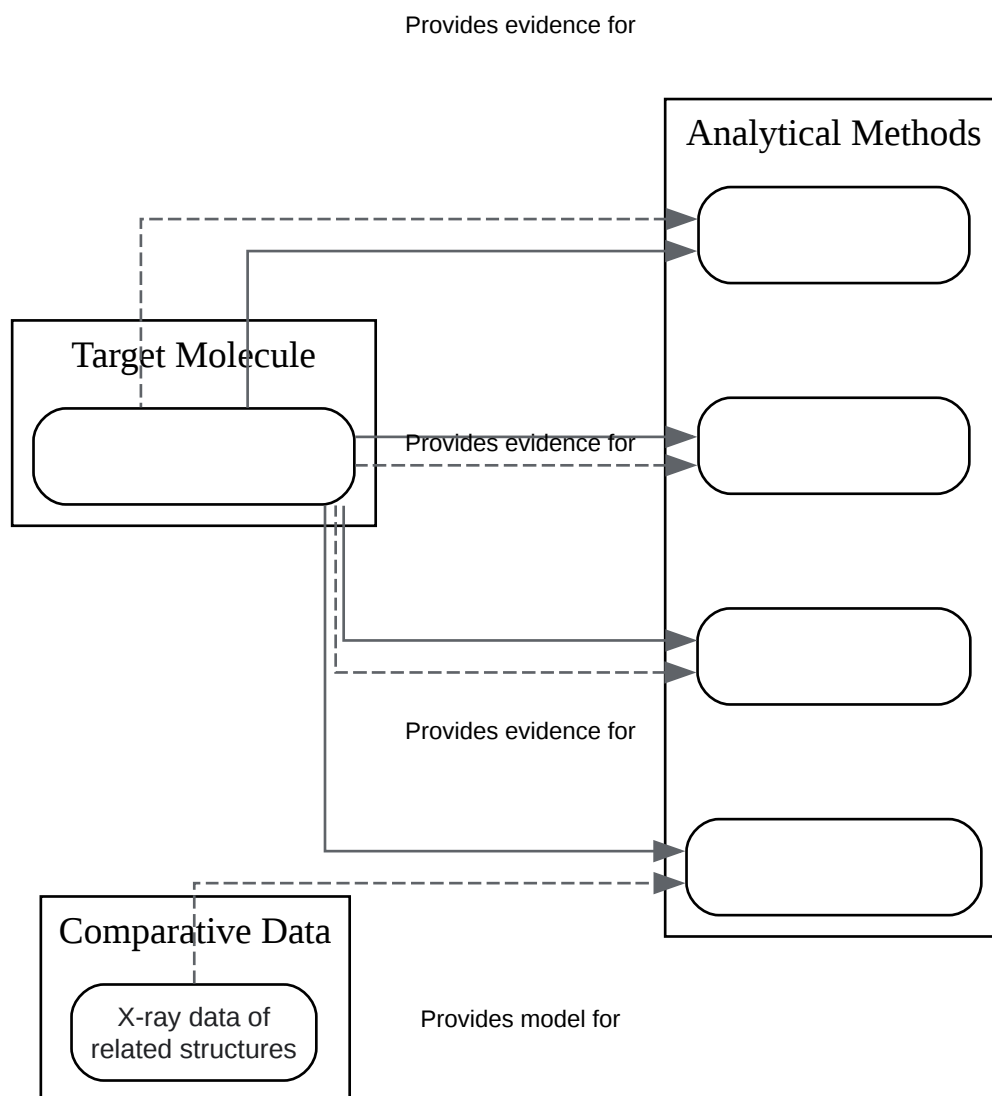
Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizing the Validation Process

The following diagrams illustrate the workflow for structural validation and the logical comparison of analytical techniques.





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- To cite this document: BenchChem. [Structural Validation of 2-(Formylamino)pyridine: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334328#validation-of-2-formylamino-pyridine-structure-by-x-ray-crystallography]

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